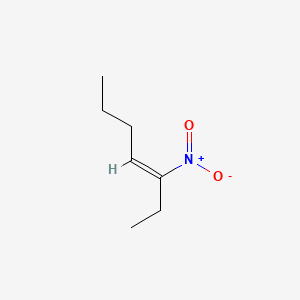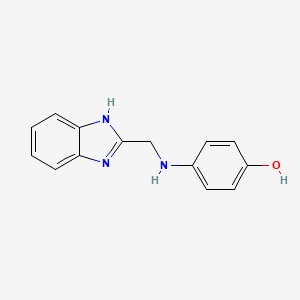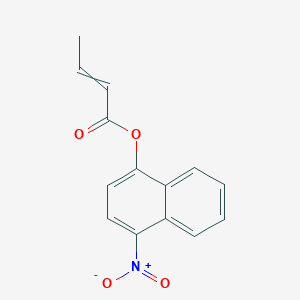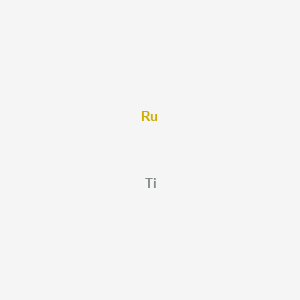
Ruthenium--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium–titanium (1/1) is a compound formed by the combination of ruthenium and titanium in a 1:1 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Titanium, on the other hand, is a strong, lightweight metal widely used in aerospace, medical devices, and various industrial applications. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–titanium (1/1) can be achieved through several synthetic routes. One common method involves the deposition precipitation with urea method, where ruthenium is deposited onto titanium dioxide (TiO₂) to form ruthenium–titanium nanostructures . This method involves dissolving ruthenium chloride in a solution containing urea and titanium dioxide, followed by heating to precipitate the ruthenium onto the titanium surface.
Industrial Production Methods: In industrial settings, ruthenium–titanium (1/1) can be produced using electrochemical deposition techniques. This involves the reduction of ruthenium ions onto a titanium substrate in an electrochemical cell. The process parameters, such as current density, temperature, and electrolyte composition, are carefully controlled to achieve the desired composition and properties of the compound .
化学反応の分析
Types of Reactions: Ruthenium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can be oxidized to form ruthenium dioxide (RuO₂) when exposed to oxygen at elevated temperatures . Additionally, ruthenium can react with halogens to form halides, such as ruthenium(III) chloride (RuCl₃) when reacted with chlorine .
Common Reagents and Conditions: Common reagents used in reactions involving ruthenium–titanium (1/1) include oxygen, chlorine, and various reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products. For instance, the oxidation of ruthenium to ruthenium dioxide typically occurs at high temperatures in the presence of oxygen .
Major Products Formed: The major products formed from reactions involving ruthenium–titanium (1/1) include ruthenium dioxide (RuO₂), ruthenium(III) chloride (RuCl₃), and other ruthenium halides. These products have significant applications in catalysis and other industrial processes .
科学的研究の応用
Ruthenium–titanium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, ruthenium–titanium (1/1) is used as a catalyst in various reactions, including hydrogenation, oxidation, and dehydrogenation reactions. Its catalytic properties make it valuable in the synthesis of fine chemicals and pharmaceuticals .
Biology and Medicine: Ruthenium-based compounds have shown promise in biomedical applications, including as anticancer and antimicrobial agents . The combination with titanium enhances the biocompatibility and stability of the compound, making it suitable for use in medical devices and implants .
Industry: In industrial applications, ruthenium–titanium (1/1) is used in the production of sensors, electronic devices, and as a coating material for corrosion resistance . Its unique properties make it valuable in various high-performance applications.
作用機序
The mechanism of action of ruthenium–titanium (1/1) involves its interaction with molecular targets and pathways. In catalytic applications, ruthenium acts as the active site for various reactions, facilitating the conversion of reactants to products. The presence of titanium enhances the stability and dispersion of ruthenium, improving the overall catalytic performance .
In biomedical applications, ruthenium compounds exert their effects by interacting with DNA and other cellular targets. For example, ruthenium-based chemotherapeutics can bind to DNA, inhibiting replication and transcription, leading to cell death . The combination with titanium enhances the delivery and stability of the compound in biological systems .
類似化合物との比較
- Ruthenium–iridium (1/1)
- Ruthenium–platinum (1/1)
- Ruthenium–palladium (1/1)
Each of these compounds has its own unique properties and applications, but ruthenium–titanium (1/1) stands out due to its versatility and wide range of applications in various fields .
特性
CAS番号 |
12600-91-8 |
|---|---|
分子式 |
RuTi |
分子量 |
148.9 g/mol |
IUPAC名 |
ruthenium;titanium |
InChI |
InChI=1S/Ru.Ti |
InChIキー |
DPGAAOUOSQHIJH-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


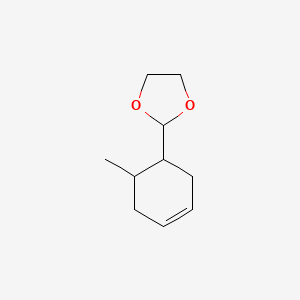

![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)
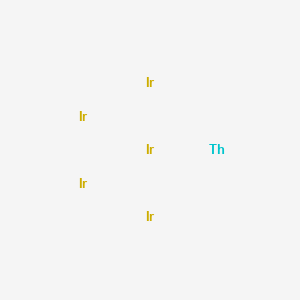
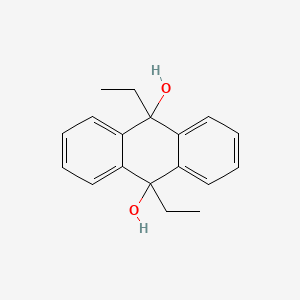
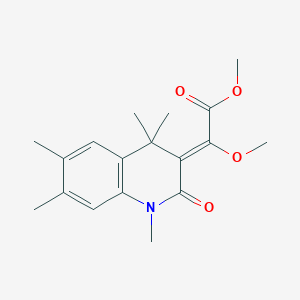

![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
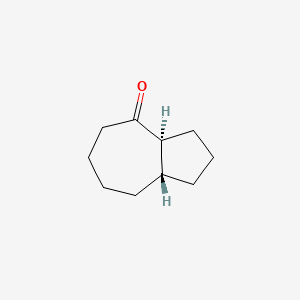
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
